BRD-6929 vs. SAHA (Vorinostat): Superior Isoform Selectivity and Binding Kinetics
BRD-6929 exhibits potent and highly selective inhibition of HDAC1 and HDAC2, with over 50-fold selectivity against the closely related class I isoform HDAC3, and no appreciable inhibition of HDAC8 or class II HDACs up to 30 µM. In contrast, SAHA (vorinostat) is a non-selective pan-HDAC inhibitor with potent activity against HDAC1, 2, 3, and 6 [1]. BRD-6929 is a slow-binding inhibitor (T1/2 > 2400 min for HDAC1), while SAHA exhibits fast-on/fast-off kinetics (T1/2 < 4 min) [1].
| Evidence Dimension | In vitro potency (IC50) and selectivity |
|---|---|
| Target Compound Data | HDAC1 IC50 = 1 nM; HDAC2 IC50 = 8 nM; HDAC3 IC50 = 458 nM; HDAC8 IC50 > 30 µM; Class II HDACs IC50 > 30 µM |
| Comparator Or Baseline | SAHA (Vorinostat): HDAC1 IC50 = 2 nM; HDAC2 IC50 = 5 nM; HDAC3 IC50 = 4 nM; HDAC6 IC50 = 11 nM |
| Quantified Difference | BRD-6929 shows 50-400 fold selectivity for HDAC1/2 over HDAC3, whereas SAHA is equipotent against HDAC1, 2, 3, and 6. |
| Conditions | Recombinant human HDAC enzymes; incubation 60 min (HDAC4-9) or 180 min (HDAC1-3) to account for slow-binding inhibition. |
Why This Matters
This selectivity profile is essential for dissecting the specific roles of HDAC1/2 in complex biological systems without confounding effects from HDAC3 or HDAC6 inhibition.
- [1] Schroeder FA, Lewis MC, Fass DM, et al. A selective HDAC 1/2 inhibitor modulates chromatin and gene expression in brain and alters mouse behavior in two mood-related tests. PLoS One. 2013;8(8):e71323. View Source
